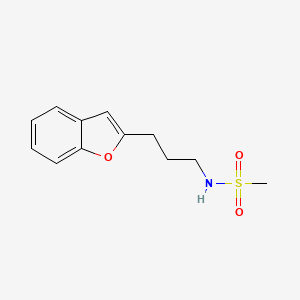

N-(3-(benzofuran-2-yl)propyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

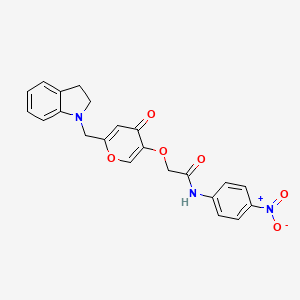

Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” includes a benzofuran ring, which is a heterocyclic compound composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzofuran derivatives have been involved in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Aplicaciones Científicas De Investigación

Chemical Structure and Reactivity

- Structural Analysis: Studies on compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide have detailed the molecular conformation and bond parameters, providing insights into how these structures might interact with biological receptors due to their spatial arrangement (Gowda, Foro, & Fuess, 2007).

- Chemical Reactions: Research involving manganese dioxide and methanesulfonic acid has shown the capability of methanesulfonamide derivatives in promoting direct alkylation of sp3 C-H bonds adjacent to a heteroatom, which opens avenues for chemical synthesis and modification of organic compounds (Liu et al., 2013).

Potential Applications in Catalysis and Synthesis

- Transfer Hydrogenation Catalysis: Compounds like Cp*Ir(pyridinesulfonamide)Cl have been synthesized from N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, demonstrating their utility in catalyzing the transfer hydrogenation of ketones, suggesting that methanesulfonamide derivatives could play a significant role in the development of new catalytic processes (Ruff, Kirby, Chan, & O'Connor, 2016).

- Suzuki-Type Cross-Coupling Reactions: Studies have explored the use of organic sulfide catalysts for Suzuki-type cross-coupling reactions without transition metals, indicating that methanesulfonamide and its derivatives could offer environmentally friendly alternatives for creating complex organic molecules (He, Song, Sun, & Huang, 2018).

Molecular Synthesis and Modification

- Synthesis of Benzofurans: Direct preparation of benzofurans from O-arylhydroxylamines in the presence of methanesulfonic acid highlights a method for constructing benzofuran derivatives, potentially applicable to synthesizing compounds like “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” (Contiero et al., 2009).

Direcciones Futuras

Given the lack of current information, “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Mecanismo De Acción

Target of Action

It is known that benzofuran compounds, which are a key structural component of this molecule, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activities, which could involve interactions with cellular proteins or enzymes that regulate cell growth and proliferation .

Biochemical Pathways

Given the biological activities associated with benzofuran compounds, it is likely that this compound may influence pathways related to cell growth, oxidative stress, and viral replication .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide may have similar impacts on a cellular level.

Análisis Bioquímico

Biochemical Properties

. For instance, some benzofuran derivatives have exhibited antitumor properties against the human ovarian cancer cell line A2780 .

Cellular Effects

The effects of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide on various types of cells and cellular processes are currently unknown. Benzofuran compounds have been shown to have strong biological activities, influencing cell function .

Molecular Mechanism

The molecular mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is not yet fully understood. Benzofuran compounds have been shown to exert their effects at the molecular level . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCIJYAEGXOUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)